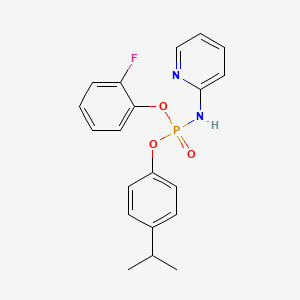![molecular formula C13H13BrN4O3 B11696831 N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a brominated methoxyphenyl group and a hydroxy-pyrazolyl moiety, making it a subject of study in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The exact mechanism of action of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide is not well-documented. it is believed to interact with various molecular targets and pathways due to its structural features. The brominated methoxyphenyl group and the hydroxy-pyrazolyl moiety may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide: Another Schiff base with similar structural features.
4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: A related compound with a pyrazolone moiety.
Uniqueness
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide is unique due to the combination of its brominated methoxyphenyl group and hydroxy-pyrazolyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C13H13BrN4O3 |
|---|---|
Peso molecular |
353.17 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13BrN4O3/c1-21-11-3-2-9(14)4-8(11)7-15-17-12(19)5-10-6-13(20)18-16-10/h2-4,6-7H,5H2,1H3,(H,17,19)(H2,16,18,20)/b15-7+ |
Clave InChI |
IMCJWINXZOPHHQ-VIZOYTHASA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CC2=CC(=O)NN2 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CC2=CC(=O)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11696765.png)
![2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11696768.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11696769.png)
![4,5-bis(4-methoxyphenyl)-2-{[(E)-(3-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11696771.png)
![4-[(2E)-2-benzylidenehydrazino]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11696788.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696789.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)
![Ethyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11696796.png)

![Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696808.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11696813.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11696818.png)

